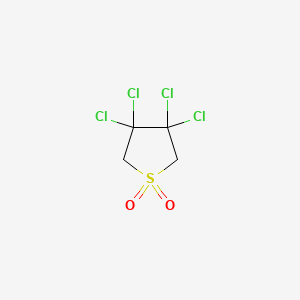

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide

Descripción general

Descripción

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C4H4Cl4O2S and a molecular weight of 257.95 g/mol . This compound is characterized by the presence of four chlorine atoms and a sulfone group attached to a tetrahydrothiophene ring. It is primarily used in research and development settings and is not intended for medicinal or household use .

Métodos De Preparación

The synthesis of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide typically involves the chlorination of tetrahydrothiophene followed by oxidation. One common method includes the reaction of tetrahydrothiophene with chlorine gas under controlled conditions to introduce the chlorine atoms. This is followed by oxidation using an oxidizing agent such as hydrogen peroxide or a peracid to form the sulfone group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Análisis De Reacciones Químicas

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation state compounds.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.

Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Anti-Fungal Agent:

- 3,3,4,4-Tetrachlorotetrahydrothiophene-1,1-dioxide is effective as a soil fungicide .

- It protects seeds and seedlings from seed decay and damping-off fungi like Pythium and Fusarium species .

- In one experiment, soil infested with these fungi was treated with an aqueous formulation of the compound, and the results indicated a high degree of fungicidal effectiveness .

Preparation:

- 3,3,4,4-tetrachlorotetrahydrothiophene-1,1-dioxide can be prepared by halogenation, such as chlorination of 3,4-dior 3,3,4 tri halogenated tetrahydrothiophene-1,1-dioxides .

- The process involves chlorinating the appropriate dior tri-chlorinated tetrahydrothiophene-1,1-dioxide, preferably at an elevated temperature, generally at the reflux temperature of the reaction mixture .

- An organic solvent, such as chloroform or carbon tetrachloride, is used, with the solvent being capable of dissolving the reactants and not subject to appreciable halogenation .

- Gaseous chlorine in a molecular excess over the theoretical amount is used for a period of several hours, with the amount of chlorine varying from the stoichiometric amount necessary to produce the desired compound to about 40 times this amount .

Example of preparation:

- 148 gms (0.661 mol) of 3,3,4 trichlorotetrahydrothiophene 1,1 dioxide and 1000 ml of carbon tetrachloride are mixed .

- The mixture is heated to reflux, and 250 ml of chloroform is added to effect complete solution .

- Refluxing is continued while the solution is irradiated with a 100-watt mercury vapor ultraviolet lamp disposed in a quartz well immersed in the solution while a total of 1873 gms of chlorine is bubbled through the solution over 16 hours .

Case Study:

- To demonstrate the effectiveness of 3,3,4,4-tetrachlorotetrahydrothiophene-1,1-dioxide as a soil fungicide, infested soil in 4" x 4" x 3" boxes was treated by drenching the soil with an aqueous formulation of the compound .

- The treatment involved pouring a 2000 p.p.m. test formulation (2000 p.p.m. 3,3,4,4-tetrachlorotetrahydrothiophene-l,1-dioxide5% acetone-0.01% Triton X-155-balance water) on the surface of the soil .

- The soil was allowed to stand for one day, then removed from each box, thoroughly mixed, and replaced .

- This procedure was repeated at concentrations of 8, 4, and 2 lbs. per acre, resulting in percentage stands of 98, 83, and 15%, respectively, indicating a high degree of soil fungicidal effectiveness against seed decay and dampening off fungi when using peas as the indicated plant .

Table: Soil Fungicidal Effectiveness

| Concentration (lbs/acre) | Percentage Stand |

|---|---|

| 8 | 98 |

| 4 | 83 |

| 2 | 15 |

These results indicate a dose-dependent response, where higher concentrations of 3,3,4,4-tetrachlorotetrahydrothiophene-1,1-dioxide lead to better protection against seed decay and damping-off fungi .

While chloroform or chlorobenzene can be used in carrying out photochlorination, these solvents can be chlorinated in many ways, creating ozone-damaging products .

Additional Information:

Mecanismo De Acción

The mechanism of action of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, organosulfur compounds can interact with enzymes and proteins, potentially affecting their function .

Comparación Con Compuestos Similares

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide can be compared with other similar compounds such as:

3,3,4,4-Tetrachlorotetrahydrothiophene: Lacks the sulfone group, making it less oxidized.

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-sulfide: Contains a sulfide group instead of a sulfone, affecting its reactivity and applications.

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-sulfoxide: An intermediate oxidation state between the sulfide and sulfone.

The uniqueness of this compound lies in its specific combination of chlorine atoms and the sulfone group, which imparts distinct chemical properties and reactivity .

Actividad Biológica

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide (TCTD) is a chlorinated cyclic sulfone that has garnered attention for its potential biological activities, particularly in environmental chemistry and toxicology. This compound is structurally related to other cyclic sulfones and halogenated organic compounds, which are often studied for their environmental persistence and biological effects.

Toxicity and Environmental Impact

Research indicates that TCTD exhibits significant toxicity to various organisms. It has been primarily studied in the context of its effects on aquatic life and soil microorganisms. The compound's chlorinated nature contributes to its environmental persistence, raising concerns about bioaccumulation and potential ecological impacts.

- Aquatic Toxicity : Studies have shown that TCTD can adversely affect fish and invertebrate populations. For instance, exposure to TCTD at concentrations as low as 10 µg/L has resulted in notable behavioral changes in aquatic species .

- Soil Microbial Activity : TCTD has been found to inhibit soil microbial processes crucial for nutrient cycling. A study demonstrated that soil treated with TCTD showed a reduction in microbial biomass by approximately 30% compared to untreated soil .

The biological activity of TCTD is believed to be linked to its ability to disrupt cellular processes through the formation of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, affecting vital functions such as respiration and reproduction in exposed organisms.

Case Study 1: Aquatic Toxicity Assessment

A controlled laboratory study assessed the effects of TCTD on the common freshwater fish Danio rerio (zebrafish). Fish were exposed to varying concentrations of TCTD (0, 5, 10, 20 µg/L) over a period of 30 days. Observations included:

- Mortality Rates : Increased mortality was observed at higher concentrations (20 µg/L), with a mortality rate of 60% compared to control groups.

- Behavioral Changes : Fish exhibited erratic swimming patterns and reduced feeding behavior at concentrations above 10 µg/L.

| Concentration (µg/L) | Mortality Rate (%) | Behavioral Changes |

|---|---|---|

| 0 | 0 | Normal |

| 5 | 10 | Slightly erratic |

| 10 | 30 | Noticeable erratic behavior |

| 20 | 60 | Severe erratic behavior |

Case Study 2: Soil Microbial Impact

A field study evaluated the impact of TCTD on soil microbial communities in agricultural settings. Soil samples were treated with TCTD at dosages relevant to agricultural runoff scenarios. Key findings included:

- Microbial Biomass Reduction : A significant decrease in microbial biomass was recorded, with a reduction of up to 40% after one month.

- Nutrient Cycling Disruption : The study noted a decline in nitrogen fixation rates among treated soils compared to controls.

| Treatment | Microbial Biomass Reduction (%) | Nitrogen Fixation Rate (mg N/kg/day) |

|---|---|---|

| Control | 0 | 5.0 |

| Low Dose (5 µg/g) | 20 | 4.0 |

| High Dose (50 µg/g) | 40 | 2.5 |

Propiedades

IUPAC Name |

3,3,4,4-tetrachlorothiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl4O2S/c5-3(6)1-11(9,10)2-4(3,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAXGCSCRRVVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041461 | |

| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3737-41-5 | |

| Record name | Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,4,4-TETRACHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJY4TJ4WC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide can be derived from the X-ray diffraction study?

A1: The research primarily focuses on utilizing X-ray diffraction to determine the crystal structures of 2- and 3-sulfolene and their halogenated derivatives, including this compound []. The study elucidates key structural parameters such as bond lengths, bond angles, and the overall conformation of the molecule within the crystal lattice. This information provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which can be crucial for understanding its chemical reactivity and potential interactions with other molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.